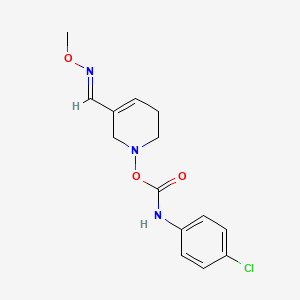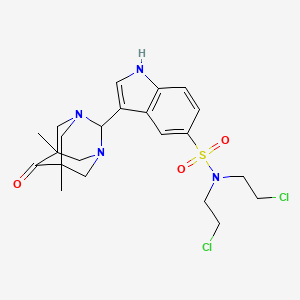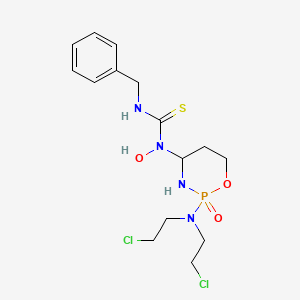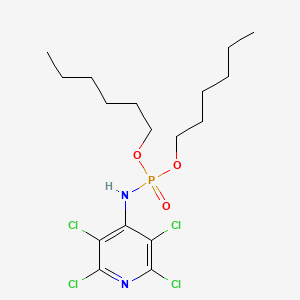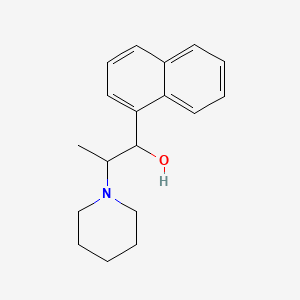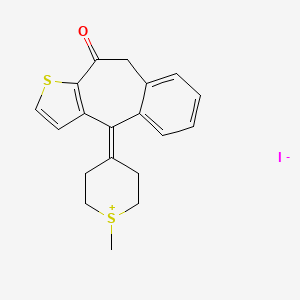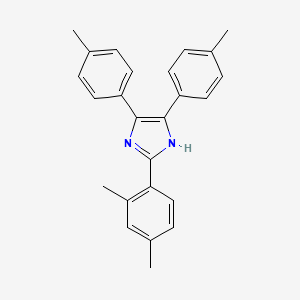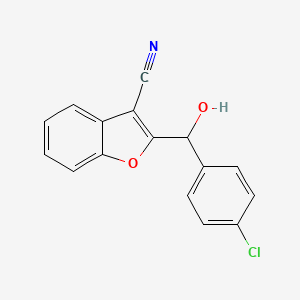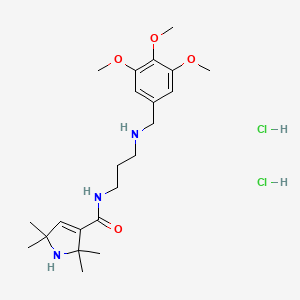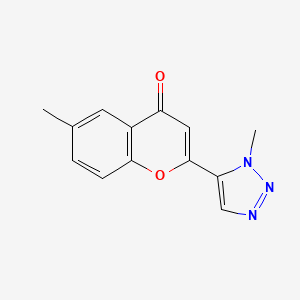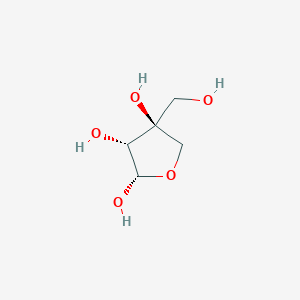
D-Apio-beta-L-furanose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Apio-beta-L-furanose: is a five-membered cyclic sugar, specifically a furanose, with the molecular formula C₅H₁₀O₅. It is a stereoisomer of apiose, a branched-chain pentose found primarily in plants. This compound is notable for its unique structure and its presence in various natural products and polysaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Apio-beta-L-furanose typically involves the preparation of its tetraacetate derivatives. One common method starts with D-apiose, which is converted to its tetraacetate form. This intermediate is then subjected to various reaction conditions to yield the desired furanose form. For instance, the reaction of D-apiose tetraacetates with crystalline phosphoric acid can produce different isomers of D-apiose monophosphate .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced through the enzymatic conversion of UDP-D-glucuronic acid in plant extracts, such as those from parsley .
Chemical Reactions Analysis
Types of Reactions: D-Apio-beta-L-furanose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, such as uronic acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like methyl iodide and silver oxide are used for methylation reactions.
Major Products:
Oxidation: Uronic acids and other oxidized derivatives.
Reduction: Sugar alcohols such as apiose alcohol.
Substitution: Methylated and acetylated derivatives.
Scientific Research Applications
D-Apio-beta-L-furanose has several scientific research applications:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of plant cell wall polysaccharides and their biosynthesis.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of D-Apio-beta-L-furanose involves its incorporation into polysaccharides and glycoconjugates. It interacts with specific enzymes and proteins involved in carbohydrate metabolism and cell wall biosynthesis. The molecular targets include glycosyltransferases and other carbohydrate-modifying enzymes .
Comparison with Similar Compounds
D-Ribose: Another five-membered cyclic sugar, but with a different stereochemistry.
D-Xylose: A five-carbon sugar that forms a furanose ring, similar to D-Apio-beta-L-furanose.
D-Arabinose: Another pentose that can form furanose structures.
Uniqueness: this compound is unique due to its branched-chain structure and its specific occurrence in plant polysaccharides. Unlike other pentoses, it has a distinct role in the biosynthesis of complex carbohydrates in plants .
Properties
CAS No. |
30912-14-2 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |
InChI Key |
ASNHGEVAWNWCRQ-YUPRTTJUSA-N |
Isomeric SMILES |
C1[C@]([C@H]([C@H](O1)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)O)O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


